Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride
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Overview
Description
Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride is a compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride involves several steps. The synthetic route typically includes the formation of the piperidine ring followed by the introduction of the silane group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments .
Chemical Reactions Analysis
Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The piperidine moiety plays a crucial role in its activity, potentially interacting with receptors or enzymes to exert its effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Properties
CAS No. |
89193-54-4 |
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Molecular Formula |
C18H32ClNSi |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride |
InChI |
InChI=1S/C18H31NSi.ClH/c1-16(15-19-12-6-5-7-13-19)14-17-8-10-18(11-9-17)20(2,3)4;/h8-11,16H,5-7,12-15H2,1-4H3;1H |
InChI Key |
CAVABEILBXNZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[Si](C)(C)C)CN2CCCCC2.Cl |
Origin of Product |
United States |
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